molecular formula C20H24N2O3 B7592544 N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide

N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide

Cat. No. B7592544
M. Wt: 340.4 g/mol
InChI Key: HNHFOQBNEQSDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide involves the inhibition of specific enzymes and pathways involved in various biological processes. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects on various systems in the body. It has been shown to reduce inflammation and pain in animal models of arthritis. Additionally, it has been shown to inhibit the growth of cancer cells and promote apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide has several advantages and limitations for use in lab experiments. Its potential anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for the development of novel drugs. However, its limited solubility in water and potential toxicity at high doses may limit its use in some experiments.

Future Directions

There are several future directions for research on N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide. One potential direction is the development of novel drugs based on its structure and mechanism of action. Additionally, further studies are needed to investigate its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Furthermore, studies on its toxicity and pharmacokinetics are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide involves a multi-step process that includes the reaction of spirocyclic ketone with ethyl chloroacetate, followed by the reaction with 2-aminobenzophenone. The final product is obtained after purification and characterization using various analytical techniques, such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been studied for its potential use in the development of novel drugs for the treatment of various diseases.

properties

IUPAC Name

N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-2-25-17-12-16(20(17)8-5-9-20)22-18(23)11-14-10-13-6-3-4-7-15(13)21-19(14)24/h3-4,6-7,10,16-17H,2,5,8-9,11-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHFOQBNEQSDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCC2)NC(=O)CC3=CC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.